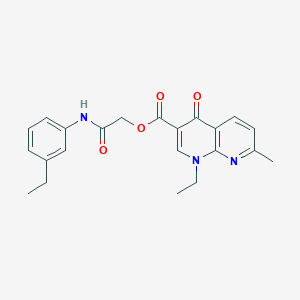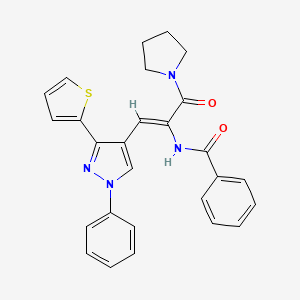
6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one, also known as 6-CPHP, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. 6-CPHP is a member of the pyranone family, which are a class of compounds that have a six-membered ring with two oxygen atoms and a heterocyclic ring with a chlorine atom. 6-CPHP is a colorless solid and has a molecular weight of 288.8 g/mol. It is a lipophilic compound and has a melting point of 81-83°C.
Applications De Recherche Scientifique
Anti-corrosion Applications
Pyran-2-one derivatives, including those related to 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one, have been evaluated for their anti-corrosion performance on mild steel in acidic environments. These compounds have shown significant inhibition efficiency, reaching up to 90% at certain concentrations, demonstrating their potential as corrosion inhibitors. The study also indicates that these inhibitors form chemical bonds with the metal surface, suggesting their applicability in protecting metals against corrosion in industrial applications (El Hattak et al., 2021).
Medicinal Chemistry
Research into chlorokojic acid derivatives, closely related to the this compound structure, has demonstrated their antibacterial, antifungal, and antiviral properties. Some derivatives have shown remarkable activity against Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and C. parapsilosis, as well as against RNA viruses, highlighting their potential in developing new antimicrobial agents (Aytemir & Özçelik, 2011).
Organic Electronics and Semiconductor Applications
A novel derivative, 6-butyl-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2H-pyran[3,2-c] quinoline-2,5(6H)-dione, has been synthesized and analyzed for its potential as an organic semiconductor. The compound displayed significant optical and electronic properties, including a high bandgap, making it a promising material for applications in solar cells and other electronic devices (Soliman & Yahia, 2020).
Synthesis and Chemical Properties
The synthesis of various pyran-2-one derivatives, including methods under ultrasound irradiation, has been explored to enhance reaction efficiencies and yield. These studies contribute to the broader understanding of the chemical properties of pyran-2-one compounds and facilitate the development of new materials and chemicals with desired properties (Wang et al., 2011).
Propriétés
IUPAC Name |
6-(2-chlorophenyl)-4-hydroxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-4-2-1-3-8(9)10-5-7(13)6-11(14)15-10/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSERLHBTVCBKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=O)O2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)


![5-ethyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603747.png)
![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![6-chloro-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2603753.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2603762.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)
